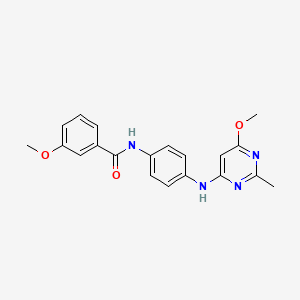
3-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O3. The structure consists of a methoxy group, a pyrimidine derivative, and an amide linkage, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Activity : Many benzenesulfonamide derivatives have shown promise as anticancer agents by inhibiting specific enzymes involved in tumor growth.
- Antiviral Effects : Some derivatives have been studied for their ability to inhibit viral replication, particularly against Hepatitis B virus (HBV).
- Enzyme Inhibition : The compound may act as an inhibitor of carbonic anhydrase, an enzyme implicated in several pathological conditions.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The presence of the pyrimidine ring suggests potential inhibitory effects on enzymes such as carbonic anhydrase, which is critical in maintaining pH balance in tissues and is often overexpressed in tumors.
- Modulation of Signaling Pathways : Similar compounds have been shown to modulate pathways related to cell proliferation and apoptosis, potentially leading to anticancer effects.
Anticancer Activity
A study evaluated the cytotoxic effects of similar benzamide derivatives on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM against breast cancer (MCF7) and lung cancer (A549) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15 |
| This compound | A549 | 20 |
Antiviral Activity
In another study focusing on antiviral properties, derivatives similar to this compound were screened for their ability to inhibit HBV replication. Results indicated that certain structural modifications enhanced antiviral activity significantly, suggesting the potential for developing effective HBV treatments .
Propiedades
IUPAC Name |
3-methoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-21-18(12-19(22-13)27-3)23-15-7-9-16(10-8-15)24-20(25)14-5-4-6-17(11-14)26-2/h4-12H,1-3H3,(H,24,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDPPQRJMDBICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













